3-Chloro-4-nitro-1H-indazole-6-carboxylic acid

描述

Chemical Identity and Structural Features

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid possesses the molecular formula C8H4ClN3O4 with a molecular weight of 241.59 grams per mole. The compound is registered under Chemical Abstracts Service number 885521-17-5, providing a unique identifier for chemical databases and regulatory purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 1H-Indazole-6-carboxylic acid, 3-chloro-4-nitro-.

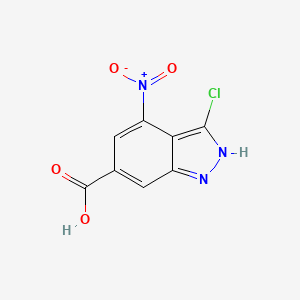

The structural architecture of this compound features a bicyclic indazole core consisting of a fused pyrazole and benzene ring system. The indazole scaffold contains two nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring, with the 1H tautomer representing the thermodynamically stable form. The substitution pattern includes a chlorine atom at position 3, a nitro group at position 4, and a carboxylic acid functionality at position 6 of the indazole framework.

Table 1: Chemical Properties of this compound

The molecular geometry exhibits planarity across the indazole ring system, with the chlorine atom and nitro group maintaining near-coplanarity with the heterocyclic framework. This structural arrangement facilitates electronic conjugation and influences the compound's reactivity profile. The carboxylic acid group at position 6 introduces additional hydrogen bonding capabilities and enhances the compound's solubility characteristics in polar solvents.

The compound can undergo several types of chemical transformations, including reduction reactions where the nitro group can be converted to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation. Substitution reactions are also possible, particularly involving the chlorine atom, which can be replaced by various nucleophiles under appropriate reaction conditions. The carboxylic acid functionality enables amide bond formation through coupling reactions with amines using standard peptide coupling reagents.

Historical Context in Heterocyclic Chemistry Research

The development of indazole chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began in the nineteenth century. Indazoles represent one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. The fundamental indazole structure typically exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable and thus predominant.

Historical research into indazole derivatives revealed their scarcity in natural products, yet synthetic compounds containing this particular nucleus demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. This discovery prompted extensive synthetic efforts to develop methodologies for constructing diversely substituted indazole-containing compounds with enhanced biological properties.

The evolution of synthetic approaches to indazole derivatives has encompassed multiple methodological advances. Early synthetic strategies relied primarily on cyclization reactions involving appropriately substituted precursors. Recent advances have introduced more sophisticated approaches, including copper-mediated nitrogen-nitrogen bond formation using oxygen as the sole oxidant, rhodium and copper catalyzed carbon-hydrogen activation coupled with carbon-nitrogen and nitrogen-nitrogen bond formation, and organophosphorus-mediated reductive cyclization strategies.

The development of regioselective synthetic methods has been particularly crucial for accessing specific substitution patterns, such as those found in this compound. These methodological advances have enabled chemists to prepare complex indazole derivatives with precise functional group positioning, facilitating structure-activity relationship studies and pharmaceutical development efforts.

Significance in Pharmaceutical Intermediate Development

This compound serves as a crucial pharmaceutical intermediate in the synthesis of various bioactive compounds. The compound's significance stems from its unique substitution pattern, which provides multiple reactive sites for further chemical elaboration while maintaining the pharmacologically important indazole core structure. The presence of both electron-withdrawing groups (nitro and carboxylic acid) and a leaving group (chlorine) enables diverse synthetic transformations essential for drug development.

The pharmaceutical relevance of indazole derivatives is exemplified by several commercially available medications containing this structural motif. Niraparib, an anticancer drug used for treating recurrent epithelial ovarian, fallopian tube, or primary peritoneal, breast and prostate cancer, contains the indazole scaffold. Pazopanib, a tyrosine kinase inhibitor approved by the Food and Drug Administration for renal cell carcinoma, also incorporates the indazole framework. Additionally, Bendazac and Benzydamine represent commercially available anti-inflammatory drugs containing the 1H-indazole scaffold.

The synthesis of this compound typically involves several key synthetic steps, beginning with nitration processes applied to appropriately substituted indazole precursors. The nitration step introduces the nitro functionality at position 4, while subsequent halogenation introduces the chlorine substituent at position 3. The carboxylic acid group at position 6 can be introduced through various methods, including carbonylation reactions or oxidation of corresponding aldehyde or alcohol precursors.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Amide Formation | Carboxamide derivatives | Coupling reagents, amine substrates | |

| Nucleophilic Substitution | Chlorine replacement products | Nucleophiles, base conditions | |

| Nitro Reduction | Amino derivatives | Reducing agents, acidic conditions | |

| Esterification | Ester derivatives | Alcohol substrates, acid catalysis |

The mechanism of action for compounds derived from this compound involves interaction with biological targets through multiple pathways. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially affecting enzyme activity or receptor binding. This interaction may modulate biological processes relevant to therapeutic effects, making derivatives of this compound valuable in pharmaceutical research.

Recent research has demonstrated the potential of related 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates, showing significant biological activity against Leishmania species. These findings highlight the therapeutic potential of indazole derivatives bearing similar substitution patterns and support continued investigation into this compound as a pharmaceutical intermediate.

属性

IUPAC Name |

3-chloro-4-nitro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZSBOSERCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646363 | |

| Record name | 3-Chloro-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-17-5 | |

| Record name | 3-Chloro-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration and Chlorination

- Nitration: The nitro group at the 4-position is introduced by nitration of the indazole derivative using nitrating agents under controlled acidic conditions. This step requires careful temperature control to avoid over-nitration or degradation of the heterocyclic ring.

- Chlorination: Chlorination at the 3-position is typically achieved by using chlorinating agents such as thionyl chloride or phosphorus oxychloride under mild conditions to prevent side reactions.

Carboxylation via Directed Lithiation

- A common method for introducing the carboxylic acid at the 6-position involves directed lithiation. The indazole derivative is first protected if necessary (e.g., with SEM-Cl protecting group on nitrogen), then treated with a strong base such as n-butyllithium to lithiate selectively at the 6-position.

- The lithiated intermediate is then reacted with carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields the carboxylic acid.

This method is supported by procedures reported for related indazole-3-carboxylic acids and their derivatives, showing good regioselectivity and yields.

Alternative Cyclization Route

- Another approach involves cyclization of substituted aniline derivatives. For example, starting from 3-chloro-4-nitroaniline, cyclization reactions under acidic or thermal conditions can form the indazole ring with the desired substituents already installed.

- This is followed by functional group transformations to introduce the carboxylic acid moiety at position 6.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Nitration | Indazole derivative + nitrating mixture (e.g., HNO3/H2SO4) at low temperature | Introduction of nitro group at 4-position |

| 2. Chlorination | Chlorinating agent (e.g., POCl3 or SOCl2) under controlled temperature | Chlorination at 3-position |

| 3. Protection (optional) | SEM-Cl in THF to protect N-2 position | Protection of nitrogen to direct lithiation |

| 4. Directed Lithiation | n-BuLi in THF at low temperature | Lithiation at 6-position |

| 5. Carboxylation | Dry ice (CO2) quench | Formation of carboxylate intermediate |

| 6. Acidic Workup | Dilute acid treatment | Isolation of this compound |

| 7. Purification | Recrystallization or column chromatography | Pure final compound |

Research Findings on Reaction Yields and Purity

- The carboxylation step via lithiation and carbonation typically yields the carboxylic acid in moderate to good yields (50–80%) depending on reaction conditions and substituent effects.

- Nitration and chlorination steps require optimization to minimize side reactions; yields for these steps are generally high (70–90%) when performed under controlled conditions.

- Purification by chromatography or recrystallization is essential to remove unreacted starting materials and side products, ensuring purity above 95% for research and pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4, low temperature | 70–90 | Position-selective nitration |

| Chlorination | Electrophilic substitution | POCl3, SOCl2, mild heating | 70–90 | Avoids over-chlorination |

| Protection (optional) | N-protection | SEM-Cl, THF | >90 | Directs lithiation |

| Directed Lithiation | Metalation followed by carbonation | n-BuLi, CO2 (dry ice), THF, low temp | 50–80 | Regioselective carboxylation |

| Acidic Workup | Protonation of carboxylate | Dilute acid | Quantitative | Final acid formation |

| Purification | Recrystallization/Chromatography | Solvent systems (ethyl acetate/hexane) | - | Ensures high purity |

化学反应分析

Reduction of the Nitro Group

The 4-nitro group undergoes selective reduction to form amino derivatives. This reaction is critical for synthesizing biologically active intermediates:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst in ethanol at 50–60°C.

-

Product : 4-Amino-3-chloro-1H-indazole-6-carboxylic acid.

-

Key Data :

Reaction Time (h) Yield (%) Purity (%) 6 85 ≥98

This reaction is pivotal for generating intermediates used in antitumor and antimicrobial drug development.

Substitution of the Chloro Group

The 3-chloro substituent participates in nucleophilic aromatic substitution (SNAr) due to activation by the nitro and carboxylic acid groups:

-

Reagents/Conditions :

-

Products :

-

Amine Example : 3-(Benzylamino)-4-nitro-1H-indazole-6-carboxylic acid.

-

Thiol Example : 3-(Phenylthio)-4-nitro-1H-indazole-6-carboxylic acid.

-

| Nucleophile | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine | None | 80 | 72 |

| Thiophenol | CuI | 82 | 68 |

These substitutions enable diversification for structure-activity relationship studies .

Decarboxylation

The carboxylic acid group at position 6 undergoes decarboxylation under acidic or thermal conditions:

-

Reagents/Conditions : Heating in quinoline with copper chromite catalyst at 200°C.

-

Product : 3-Chloro-4-nitro-1H-indazole.

-

Yield : 78–82% after 3 hours.

This reaction simplifies the core indazole structure for further functionalization.

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Esterification:

-

Reagents/Conditions : Methanol with sulfuric acid (H₂SO₄) at reflux.

-

Product : Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate.

-

Yield : 89%.

Amide Coupling:

-

Reagents/Conditions :

-

Product : 3-Chloro-4-nitro-1H-indazole-6-carboxamide derivatives.

| Amine Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aromatic amines | 4–6 | 75–85 |

| Heterocyclic amines | 6–8 | 70–78 |

These derivatives are key intermediates in medicinal chemistry .

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing solubility for biological testing:

-

Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at room temperature.

-

Product : Sodium 3-chloro-4-nitro-1H-indazole-6-carboxylate.

-

Solubility : >50 mg/mL in water vs. <1 mg/mL for the free acid.

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, limited electrophilic substitution occurs at the 5-position of the indazole ring:

-

Reagents/Conditions : Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C .

-

Product : 3-Chloro-4,5-dinitro-1H-indazole-6-carboxylic acid.

Key Research Findings

科学研究应用

Medicinal Chemistry

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid serves as a lead compound in the development of novel therapeutic agents. Its derivatives have been investigated for their potential to inhibit specific enzymes and receptors involved in disease pathways.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit promising antitumor properties. For instance:

- Inhibition of PLK4 : Certain derivatives have shown nanomolar inhibition against PLK4, a kinase implicated in cancer cell proliferation. One derivative demonstrated effective inhibition of tumor growth in a mouse model for colon cancer .

- Pim Kinase Inhibition : Compounds derived from this structure have demonstrated strong activity against Pim kinases (Pim-1, Pim-2, Pim-3), with IC50 values as low as 0.4 nM, highlighting their potential in cancer therapy .

Biological Research

The compound is actively studied for its role as a pharmacophore in biological systems. The presence of nitro and chloro substituents enhances its biological activity and selectivity.

Material Science

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Applications in Industry

- Electronics : Its structural attributes make it suitable for organic semiconductor applications.

- Coatings and Polymers : The compound is also explored for use in coatings and polymer formulations where enhanced performance characteristics are desired.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- Anticancer Studies : A study highlighted the effectiveness of indazole derivatives against various cancer cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from nanomolar to micromolar concentrations .

- Enzyme Inhibition Studies : Research has shown that derivatives can effectively inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .

作用机制

The mechanism of action of 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

相似化合物的比较

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid (CAS 885519-67-5)

- Molecular Formula : C₈H₄ClN₃O₄ (identical to the target compound).

- Key Differences : The nitro group is at position 6, and the carboxylic acid is at position 4.

- Impact : Proximity of the nitro group to the carboxylic acid (ortho vs. meta in the target compound) may increase electron-withdrawing effects, lowering the pKa of the carboxylic acid and enhancing solubility in polar solvents .

3-Bromo-6-nitro-1H-indazole-4-carboxylic Acid (CAS 885519-63-1)

- Molecular Formula : C₈H₄BrN₃O₄.

- Key Differences : Bromine replaces chlorine at position 3.

- Impact : Bromine’s larger atomic radius and polarizability could improve binding affinity in biological targets (e.g., enzyme active sites) but may reduce metabolic stability compared to chloro analogues. The molecular weight increases to 286.49 g/mol .

Functional Group Modifications

6-Chloro-4-methyl-1H-indazole-3-carboxylic Acid (CAS 885520-93-4)

- Molecular Formula : C₉H₆ClN₃O₂.

- Key Differences : Methyl group at position 4 replaces the nitro group; chlorine shifts to position 6.

- Impact : The electron-donating methyl group reduces the carboxylic acid’s acidity (higher pKa). The altered substituent positions may decrease steric hindrance, favoring interactions in hydrophobic environments .

Heterocycle Variation

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂.

- Key Differences : Indole core (pyrrole fused to benzene) replaces indazole.

- Impact : The absence of a second nitrogen in the five-membered ring reduces hydrogen-bonding capacity and basicity. This structural shift could diminish pharmacological activity in targets requiring indazole-specific interactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | Not Provided | C₈H₄ClN₃O₄ | 241.59 | Cl (3), NO₂ (4), COOH (6) | Meta-nitro to carboxylic acid |

| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | 885519-67-5 | C₈H₄ClN₃O₄ | 241.59 | Cl (3), NO₂ (6), COOH (4) | Ortho-nitro to carboxylic acid |

| 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | 885519-63-1 | C₈H₄BrN₃O₄ | 286.49 | Br (3), NO₂ (6), COOH (4) | Bromine substitution |

| 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | 885520-93-4 | C₉H₆ClN₃O₂ | 223.62 | Cl (6), CH₃ (4), COOH (3) | Methyl substitution |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 209.63 | Cl (7), CH₃ (3), COOH (2) | Indole core |

Research Implications

- Electron Effects : Nitro groups at meta vs. ortho positions relative to carboxylic acid significantly influence acidity and solubility, critical for drug formulation .

- Halogen Impact : Bromine’s larger size may enhance binding but reduce metabolic stability compared to chlorine, a consideration in medicinal chemistry .

生物活性

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H5ClN2O4 and a molecular weight of approximately 241.59 g/mol. Its structure features a chloro group, a nitro group, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

- Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation : The compound can also undergo oxidation to introduce additional functional groups.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting enzyme activity.

- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

The mechanism involves binding to specific enzymes or receptors, modulating their activity. The chloro group enhances the compound's binding affinity, while the nitro group may participate in redox reactions that lead to biological effects such as apoptosis induction.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities across various studies:

Antitumor Efficacy

In a study evaluating the antitumor activity of indazole derivatives, this compound was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value indicating potent activity .

Antimicrobial Studies

Another study reported its effectiveness against Leishmania trypanothione reductase (TryR), suggesting its potential use in treating leishmaniasis. Molecular docking studies indicated favorable binding conformations with TryR, supporting further exploration as a therapeutic agent against this pathogen .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | 0.99 | Different position of carboxylic acid |

| 5-Chloro-1H-indazole-3-carboxylic acid | 0.88 | Different substitution pattern |

| 6-Chloro-1H-indazole-3-carbaldehyde | 0.87 | Contains an aldehyde instead of a carboxylic acid |

| 7-Chloro-1H-indazole-3-carboxylic acid | 0.85 | Variation in chlorine position |

常见问题

Basic: What are the recommended synthetic routes for 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves multi-step functionalization of the indazole core. For example, nitration and chlorination can be performed sequentially under controlled conditions. Evidence from analogous indazole syntheses suggests refluxing intermediates with acetic acid and sodium acetate to facilitate cyclization or condensation reactions . Post-synthesis, purity is optimized via recrystallization (e.g., using DMF/acetic acid mixtures) and confirmed by HPLC with UV detection at 254 nm.

Basic: How should researchers characterize the crystalline structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL or SHELXT software for structure refinement, leveraging the program’s ability to handle space-group determination and electron density maps . Key parameters to report: unit cell dimensions, R-factor, and hydrogen-bonding interactions. For non-crystalline samples, complement with FT-IR and / NMR to confirm functional groups.

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-311++G(d,p) basis set, can model electron density distribution and identify reactive sites (e.g., nitro group electrophilicity). Compare computed Fukui indices with experimental kinetic data to validate predictions . For conflicting results, re-examine solvent effects or employ ab initio molecular dynamics (AIMD) to simulate reaction pathways.

Advanced: How should researchers resolve contradictions between spectroscopic data and expected structural features?

Methodological Answer:

Cross-validate using orthogonal techniques:

- If NMR signals conflict with proposed structure: Perform 2D NMR (e.g., HSQC, HMBC) to assign coupling and long-range correlations.

- If mass spectrometry (MS) shows unexpected fragments: Re-analyze via high-resolution MS (HRMS) and compare with in silico fragmentation tools.

- For crystallographic ambiguities: Re-process SC-XRD data with SHELXL’s TWINABS to account for twinning or disorder .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

Methodological Answer:

Synthetic diversification: Introduce substituents at the indazole 1-position or carboxylic acid group to assess steric/electronic effects.

In vitro assays: Use fluorescence-based assays (e.g., FP-TDP1 inhibition) to measure IC values.

Computational docking: Perform molecular docking (AutoDock Vina) into target enzyme active sites (e.g., kinases or phosphatases) to correlate binding poses with activity trends .

Advanced: How can researchers address discrepancies between computational predictions and experimental pharmacological data?

Methodological Answer:

- Revisit force fields: Switch from generic (e.g., AMBER) to specialized force fields (e.g., CHARMM for membrane proteins) if studying membrane-bound targets.

- Solvent models: Incorporate explicit solvent molecules in MD simulations to mimic physiological conditions.

- Experimental controls: Validate assay conditions (e.g., pH, ionic strength) that may alter compound protonation or aggregation states .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to establish shelf-life. Avoid aqueous buffers unless lyophilized immediately after use .

Advanced: How can researchers design a high-throughput screening (HTS) workflow for this compound’s derivatives?

Methodological Answer:

Library synthesis: Use parallel synthesis (e.g., microwave-assisted reactions) to generate 50–100 derivatives.

Primary screening: Employ a fluorescence polarization assay at 10 µM concentration to identify hits.

Secondary validation: Confirm dose-response curves (IC) and counter-screen against related enzymes to assess selectivity .

Advanced: What analytical techniques are critical for detecting decomposition products during long-term studies?

Methodological Answer:

- LC-MS/MS: Use a C18 column with gradient elution (0.1% formic acid in HO/acetonitrile) to separate degradation products.

- Stability-indicating assays: Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants.

- Thermogravimetric analysis (TGA): Monitor thermal decomposition thresholds under nitrogen .

Advanced: How can cryo-EM complement X-ray data for studying this compound’s interactions with large biomolecular complexes?

Methodological Answer:

For targets >200 kDa (e.g., ribosomes or viral capsids), use cryo-EM to resolve binding modes at near-atomic resolution (3–4 Å). Process data with RELION or cryoSPARC, focusing on localized density differences between ligand-bound and apo states. Cross-validate with ITC (isothermal titration calorimetry) to quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。